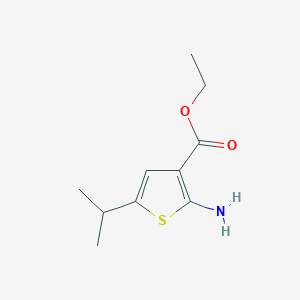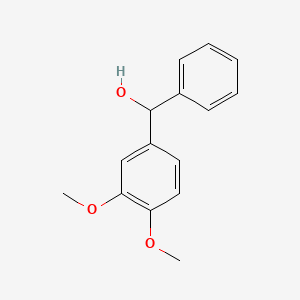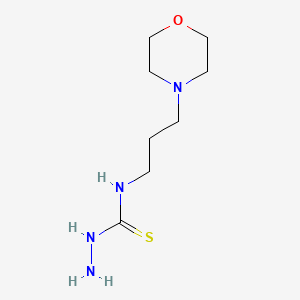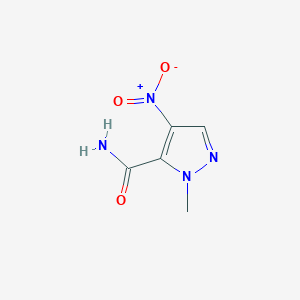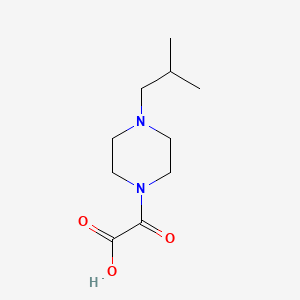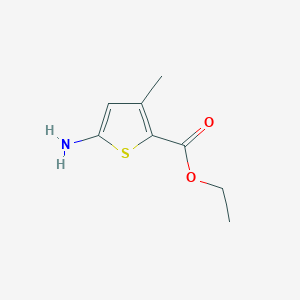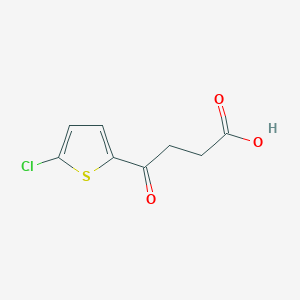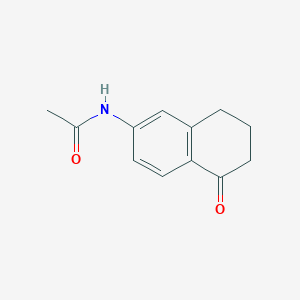
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Übersicht
Beschreibung
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a chemical compound with the CAS Number: 88611-67-0 . It has a molecular weight of 203.24 and its molecular formula is C12H13NO2 . The IUPAC name for this compound is N-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)acetamide .
Molecular Structure Analysis
The InChI code for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is 1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has a melting point of 127 °C and a predicted boiling point of 439.6±34.0 °C . Its predicted density is 1.225±0.06 g/cm3 . The compound is stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Transformations
Regioselective Oxidation and Halogenation : A study by Nguyen et al. (2003) presents a regioselective oxidation method involving N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which is closely related to the target compound. This method yields amino ketones, which are further converted to halogenated compounds, demonstrating the compound's utility in synthetic organic chemistry (Nguyen et al., 2003).
Enamide Synthesis from Ketones : Zhao et al. (2011) describe a process for synthesizing enamides from ketones, including N-(3,4-dihydronaphthalene-1-yl)acetamide, showcasing the compound's role in generating various organic structures (Zhao et al., 2011).
Anticancer and Antiproliferative Activities
Anticancer Agents and Inhibitors : Altıntop et al. (2018) synthesized a series of 1,3,4-oxadiazole derivatives, investigating their cytotoxic effects on various cancer cell lines. These compounds, structurally related to N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, exhibited potent anticancer activities and significant effects on apoptosis and enzyme inhibition (Altıntop et al., 2018).
Antiproliferative Activities of Derivatives : Chen et al. (2013) studied various N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives for their antiproliferative activities against different human cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Chen et al., 2013).
Pharmacological Applications
Melatonin Receptor Agents : A study by Lipka-Belloli et al. (2001) explores the use of enantiomers of a tetrahydronaphthalenic derivative, structurally similar to the compound of interest, as melatonin receptor agents. This research demonstrates the compound's potential in developing targeted therapies for various neurological and psychological disorders (Lipka-Belloli et al., 2001).
Analgesic Activity : Turan-Zitouni et al. (1999) synthesized several triazoles and triazolothiadiazines starting from a compound related to N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and evaluated their analgesic activities, indicating potential applications in pain management (Turan-Zitouni et al., 1999).
Antifungal Activity
- New Hydrazide Derivatives : In a study by Turan-Zitouni et al. (2013), several hydrazide derivatives related to the target compound were synthesized and evaluated for their antifungal activities against various Candida strains, showcasing the compound's potential in addressing fungal infections (Turan-Zitouni et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCZGJWXXPNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381638 | |
| Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
CAS RN |
88611-67-0 | |
| Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

